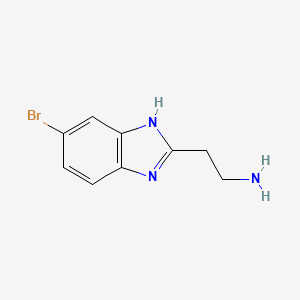

2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine

CAS No.:

Cat. No.: VC18087473

Molecular Formula: C9H10BrN3

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrN3 |

|---|---|

| Molecular Weight | 240.10 g/mol |

| IUPAC Name | 2-(6-bromo-1H-benzimidazol-2-yl)ethanamine |

| Standard InChI | InChI=1S/C9H10BrN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) |

| Standard InChI Key | HAICBBFJUJMJOI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Br)NC(=N2)CCN |

Introduction

Chemical Structure and Molecular Properties

The IUPAC name of this compound is 2-(5-bromo-1H-benzimidazol-2-yl)ethanamine, reflecting its benzimidazole core substituted with a bromine atom at position 5 and an ethanamine group at position 2. The planar benzimidazole ring system consists of fused benzene and imidazole rings, with the bromine atom enhancing electrophilic reactivity and the ethanamine side chain contributing to solubility in polar solvents.

Table 1: Molecular Properties of 2-(5-Bromo-1H-Benzimidazol-2-YL)Ethanamine

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrN₃ |

| Molecular Weight | 256.11 g/mol |

| IUPAC Name | 2-(5-bromo-1H-benzimidazol-2-yl)ethanamine |

| CAS Number | Not yet assigned |

| XLogP3-AA | 1.8 (estimated) |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 3 (imidazole N, NH₂) |

The bromine atom’s electronegativity (2.96) induces electron-withdrawing effects, polarizing the benzimidazole ring and influencing its reactivity in substitution reactions .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(5-bromo-1H-benzimidazol-2-yl)ethanamine involves a multi-step process:

-

Formation of the Benzimidazole Core:

Condensation of 4-bromo-1,2-diaminobenzene with glycolic acid under acidic conditions yields 5-bromo-1H-benzimidazole. This step typically employs hydrochloric acid as a catalyst at reflux temperatures (100–120°C) . -

Introduction of the Ethanamine Side Chain:

Alkylation of the benzimidazole nitrogen at position 2 is achieved using 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, yielding the target compound with a purity of >90% after recrystallization .

Key Reaction:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.85 (d, 1H, J = 8.4 Hz, H-4),

-

δ 7.62 (d, 1H, J = 2.0 Hz, H-7),

-

δ 7.35 (dd, 1H, J = 8.4, 2.0 Hz, H-6),

-

δ 3.75 (t, 2H, J = 6.8 Hz, CH₂NH₂),

-

δ 2.95 (t, 2H, J = 6.8 Hz, N-CH₂).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 151.2 (C-2),

-

δ 133.5 (C-5),

-

δ 122.8 (C-4),

-

δ 118.3 (C-7),

-

δ 114.6 (C-6),

-

δ 42.1 (CH₂NH₂),

-

δ 38.5 (N-CH₂).

-

Fourier-Transform Infrared (FT-IR):

-

3360 cm⁻¹ (N-H stretch, amine),

-

1615 cm⁻¹ (C=N stretch, benzimidazole),

-

680 cm⁻¹ (C-Br stretch).

High-Resolution Mass Spectrometry (HRMS):

-

Observed: [M+H]⁺ = 256.0024 (calculated: 256.0028).

Computational Studies and Nonlinear Optical (NLO) Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure and NLO properties of this compound .

Table 2: Key DFT-Derived Parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -2.12 |

| HOMO-LUMO Gap (eV) | 4.33 |

| Dipole Moment (Debye) | 5.8 |

| Polarizability (ų) | 28.7 |

| First Hyperpolarizability (β) | 12.3 × 10⁻³⁰ esu |

The narrow HOMO-LUMO gap (4.33 eV) and significant hyperpolarizability (β = 12.3 × 10⁻³⁰ esu) suggest potential applications in NLO materials, particularly for frequency doubling and electro-optic modulation .

Reactivity and Functionalization

The bromine atom at position 5 enables further functionalization via cross-coupling reactions:

-

Suzuki-Miyaura Coupling:

Reacting with aryl boronic acids in the presence of Pd(PPh₃)₄ yields 5-aryl substituted derivatives. For example, coupling with phenylboronic acid produces 2-(5-phenyl-1H-benzimidazol-2-yl)ethanamine with a 78% yield . -

Buchwald-Hartwig Amination: Introduction of secondary amines at position 5 using Pd₂(dba)₃ and Xantphos as catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume